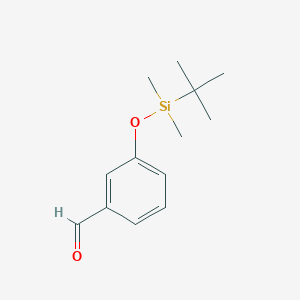

3-tert-Butyldimethylsilyloxybenzaldehyde

Description

BenchChem offers high-quality 3-tert-Butyldimethylsilyloxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-tert-Butyldimethylsilyloxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)15-12-8-6-7-11(9-12)10-14/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEJMRFPMLLTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458768 | |

| Record name | 3-(t-Butyldimethylsilyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96013-95-5 | |

| Record name | 3-(t-Butyldimethylsilyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-tert-Butyldimethylsilyloxybenzaldehyde synthesis from 3-hydroxybenzaldehyde

Executive Summary

Target Molecule: 3-(tert-Butyldimethylsilyloxy)benzaldehyde Starting Material: 3-Hydroxybenzaldehyde (m-Hydroxybenzaldehyde) Primary Reaction: Silyl ether protection via nucleophilic substitution at silicon. CAS Registry Number: 96013-95-5 (Verify specific isomer batch)

This guide details the synthesis of 3-(tert-butyldimethylsilyloxy)benzaldehyde, a critical intermediate in the total synthesis of complex natural products and pharmaceutical scaffolds. The protocol utilizes the "Corey-Venkateswarlu" conditions (TBSCl/Imidazole/DMF), chosen for its high reliability, mild conditions, and scalability. Unlike acid-labile protecting groups (e.g., THP, MOM), the tert-butyldimethylsilyl (TBS) ether offers a robust balance of stability towards bases/nucleophiles while remaining cleanly removable with fluoride sources (TBAF) or mild acids.

Strategic Rationale & Mechanism

Why TBS Protection?

In multi-step synthesis involving 3-hydroxybenzaldehyde, the phenolic hydroxyl group is a kinetic trap—prone to deprotonation (

Mechanistic Insight: Imidazole Catalysis

The reaction does not proceed via direct attack of the phenol on TBSCl. Instead, imidazole acts as a nucleophilic catalyst, not just a base.

-

Activation: Imidazole attacks TBSCl to form a highly electrophilic N-tert-butyldimethylsilylimidazolium species.

-

Transfer: The phenolic oxygen attacks this activated silicon center.

-

Regeneration: Imidazole is regenerated (or trapped as hydrochloride).

Experimental Protocol

Reagents & Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale reaction.

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (10 mmol scale) | Role |

| 3-Hydroxybenzaldehyde | 122.12 | 1.0 | 1.22 g | Substrate |

| TBSCl | 150.73 | 1.2 | 1.81 g | Silylating Agent |

| Imidazole | 68.08 | 2.5 | 1.70 g | Base/Catalyst |

| DMF (Anhydrous) | 73.09 | N/A | 10-15 mL | Solvent |

Senior Scientist Note: Always use recrystallized imidazole and fresh TBSCl. Old TBSCl hydrolyzes to the silanol (smells like camphor/mold), which is inactive. If your TBSCl is wet/sticky, distill or sublime it, or increase equivalents to 1.5.

Step-by-Step Methodology

Step 1: Setup

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Cool to room temperature (RT) under a positive pressure of Nitrogen or Argon.

-

Add 3-Hydroxybenzaldehyde (1.22 g) and Imidazole (1.70 g).

-

Add Anhydrous DMF (10 mL) via syringe. Stir until fully dissolved (solution typically turns pale yellow).

Step 2: Reaction

-

Cool the mixture to 0 °C in an ice bath. Rationale: Although the reaction works at RT, cooling minimizes potential background condensation of the aldehyde.

-

Add TBSCl (1.81 g) in one portion.

-

Remove the ice bath after 15 minutes and allow the reaction to warm to RT.

-

Monitor: Stir for 2–4 hours.

-

Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The starting material (

) should disappear, replaced by a less polar spot (

-

Step 3: Workup (Aqueous Extraction)

-

Quench the reaction by pouring the mixture into a separatory funnel containing 50 mL of water and 50 mL of Diethyl Ether (Et₂O) or Ethyl Acetate.

-

Shake vigorously and separate layers.

-

Wash: Wash the organic layer with:

-

Water (2 x 30 mL) – Removes DMF and Imidazole.

-

Saturated NaHCO₃ (1 x 30 mL) – Neutralizes trace HCl.

-

Brine (1 x 30 mL) – Drying aid.

-

-

Dry: Pour organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate in vacuo.

Step 4: Purification

-

Crude: You will obtain a pale yellow oil.

-

Flash Chromatography: If high purity is required (>98%), purify on silica gel.

-

Eluent: Hexanes:EtOAc (95:5 to 90:10).

-

Note: The product is stable on silica, but prolonged exposure should be avoided.

-

Process Control & Troubleshooting

Workflow Diagram

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Wet DMF or old TBSCl. | Add 0.5 eq more TBSCl and stir longer. Ensure DMF is "Dry" grade. |

| New Spot on TLC (Baseline) | Carboxylic acid formation. | Aldehyde oxidized by air. Degas solvents and keep under Argon. |

| Product Hydrolysis | Acidic workup or silica. | Ensure NaHCO₃ wash is thorough. Use neutral silica if product degrades. |

| Emulsion during Workup | DMF presence. | Wash with more water first to remove DMF before brine wash. |

Characterization (Self-Validation)

Upon isolation, the identity of the product must be confirmed. The following data is expected for 3-(tert-butyldimethylsilyloxy)benzaldehyde.

-

Physical State: Colorless to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃):

- 9.96 (s, 1H, CH O) – Diagnostic Aldehyde Peak.

- 7.50 – 7.10 (m, 4H, Ar-H ) – Aromatic region shifts upfield relative to starting phenol.

- 0.99 (s, 9H, Si-C(CH ₃)₃) – t-Butyl singlet.

- 0.22 (s, 6H, Si-(CH ₃)₂) – Dimethyl silyl singlet.

-

IR (Neat):

-

~1700 cm⁻¹ (C=O stretch).

-

~830, 780 cm⁻¹ (Si-C stretch).

-

Absence of broad O-H stretch at 3300 cm⁻¹.

-

Safety & Handling

-

TBSCl: Corrosive solid. Reacts with moisture to release HCl gas. Handle in a fume hood.

-

DMF: Reprotoxic and readily absorbed through skin. Use butyl rubber or thick nitrile gloves.

References

-

Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

-

ChemicalBook. (2025).[4] "Product Properties: 3-Bromo-4-fluorobenzaldehyde (Analogous Structure Data)." Link

-

PubChem. (2025).[5][6] "Compound Summary: 3,5-Bis((tert-butyldimethylsilyl)oxy)benzaldehyde." Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. carlroth.com [carlroth.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | C13H9FN2O4 | CID 11859051 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 3-tert-Butyldimethylsilyloxybenzaldehyde

Part 1: Executive Summary & Strategic Utility

3-(tert-Butyldimethylsilyloxy)benzaldehyde is a specialized organosilicon intermediate used extensively in the synthesis of complex pharmaceutical scaffolds, natural products (e.g., stilbenoids, resveratrol analogs), and functional materials.

Its primary utility lies in the orthogonal protection it affords. By masking the reactive phenolic hydroxyl group at the meta-position with a tert-butyldimethylsilyl (TBDMS or TBS) ether, researchers can perform aggressive transformations on the aldehyde moiety—such as Wittig olefinations, Grignard additions, or oxidations—without chemoselectivity issues. Unlike the transient trimethylsilyl (TMS) group, the TBDMS group offers robust stability against bases and mild nucleophiles, yet remains cleanly removable under specific fluoride or acidic conditions.

Part 2: Chemical Identity & Structural Analysis[1]

This compound combines a lipophilic silyl ether tail with a reactive electrophilic head (aldehyde), creating a bifunctional scaffold.

| Attribute | Specification |

| IUPAC Name | 3-[(tert-Butyldimethylsilyl)oxy]benzaldehyde |

| Common Synonyms | 3-TBDMS-benzaldehyde; m-TBS-benzaldehyde |

| CAS Number | 96013-95-5 |

| Molecular Formula | C₁₃H₂₀O₂Si |

| Molecular Weight | 236.38 g/mol |

| SMILES | CC(C)(C)(C)OC1=CC=CC(=C1)C=O |

Structural Visualization

The following diagram illustrates the functional dichotomy of the molecule: the robust protective group (left) and the reactive synthetic handle (right).

Caption: Structural segmentation showing the TBDMS protective domain and the aldehyde reactive domain.

Part 3: Physicochemical Profile[3]

The silylation of 3-hydroxybenzaldehyde dramatically alters its physical properties, shifting it from a polar, hydrogen-bond-donating solid to a lipophilic, non-polar oil. This shift is critical for purification strategies, allowing the product to be easily separated from polar impurities via silica gel chromatography.

Key Physical Properties[2][3][5][6]

| Property | Value / Description | Technical Insight |

| Physical State | Colorless to pale yellow liquid | Unlike the parent phenol (solid), the TBDMS ether disrupts crystal packing. |

| Boiling Point | ~110–115 °C at 0.5 mmHg (Predicted) | High boiling point requires high-vacuum distillation for thermal purification. |

| Solubility | Soluble in DCM, THF, Et₂O, Hexanes | Highly lipophilic (LogP ~4.5). Immiscible with water. |

| Density | ~0.98 g/mL | Slightly less dense than water; organic layer separation is straightforward. |

| Stability | Air and moisture stable | Can be stored at 2–8°C for months without degradation. |

Spectral Characteristics (Diagnostic)[7]

-

¹H NMR (CDCl₃): Distinctive singlets for TBDMS: δ 0.2–0.3 ppm (Si-Me₂, 6H) and δ 0.9–1.0 ppm (t-Bu, 9H). Aldehyde proton appears at δ ~9.9 ppm.

-

IR Spectroscopy: Absence of broad O-H stretch (~3300 cm⁻¹). Appearance of strong Si-C stretching vibrations (~1250 cm⁻¹, ~830 cm⁻¹) and C=O carbonyl stretch (~1700 cm⁻¹).

Part 4: Synthesis & Experimental Protocol

Objective: Synthesize 3-(tert-butyldimethylsilyloxy)benzaldehyde from 3-hydroxybenzaldehyde with >95% yield.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the silicon atom (SN2-Si), facilitated by a base (Imidazole) acting as a proton scavenger and nucleophilic catalyst.

Caption: Step-by-step synthetic workflow for TBDMS protection of 3-hydroxybenzaldehyde.

Detailed Protocol

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-hydroxybenzaldehyde (10.0 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add Imidazole (25.0 mmol) in one portion. The solution may warm slightly.

-

Silylation: Cool the mixture to 0°C. Add TBDMS-Cl (12.0 mmol) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and stir at Room Temperature for 4 hours. Monitor via TLC (20% EtOAc in Hexanes). The starting material (lower R_f) should disappear.

-

Workup: Pour the reaction mixture into 100 mL of ice-water. Extract with Ethyl Acetate (3 x 30 mL).

-

Washing: Wash combined organics copiously with water (to remove DMF) and then brine. Dry over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Eluent: 10:1 Hexane:EtOAc) to yield the product as a clear oil.

Part 5: Reactivity & Orthogonal Stability

The strategic value of this compound is defined by its stability profile. It allows for "orthogonal" chemistry—modifying one part of the molecule while the other remains inert.

Stability Matrix

| Condition | Stability Status | Implication |

| Basic (NaOH, K₂CO₃) | Stable | Compatible with basic aldol condensations or alkylations. |

| Nucleophilic (Grignard) | Stable | The ether linkage survives R-MgBr attack on the aldehyde. |

| Oxidative (Jones, PCC) | Stable | Compatible with oxidation reactions elsewhere on the scaffold. |

| Acidic (HCl, TFA) | Labile | Cleaves to regenerate the phenol. |

| Fluoride (TBAF, HF) | Highly Labile | Specific cleavage method; very mild. |

Deprotection Pathways

To regenerate the phenol after downstream modifications:

-

Method A (Standard): TBAF (1.1 eq) in THF at 0°C for 30 mins.

-

Method B (Acidic): Acetic acid/THF/Water (3:1:1) at RT for 4 hours.

Part 6: Handling, Storage, & Safety

-

Storage: Store in a tightly sealed container at 2–8°C. While stable, keeping it cold prevents slow hydrolysis from atmospheric moisture over long periods.

-

Safety:

-

Skin/Eye Contact: Irritant. Wear nitrile gloves and safety goggles.

-

Inhalation: Use in a fume hood. Silyl chlorides (reagents) are corrosive; the final ether is less hazardous but should be treated as a chemical irritant.

-

-

Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as organic waste.

References

-

BenchChem. Application Notes and Protocols for the Synthesis of Stilbene Derivatives. Retrieved from

-

Amadis Chemical. Product Specification: 3-tert-Butyldimethylsilyloxybenzaldehyde (CAS 96013-95-5).[1] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 359558 (Related Analog). Retrieved from

-

ChemicalBook. 3-tert-Butyl-2-hydroxybenzaldehyde Properties (Comparative Data). Retrieved from

-

Hoffman Chemicals. CAS RN 96013-95-5 Product Data. Retrieved from

Sources

3-tert-Butyldimethylsilyloxybenzaldehyde CAS number and spectral data

[1]

Executive Summary & Strategic Utility

3-(tert-Butyldimethylsilyloxy)benzaldehyde (CAS: 96013-95-5) is a pivotal intermediate in organic synthesis, specifically designed to mask the acidic phenolic proton of 3-hydroxybenzaldehyde.[1]

In drug development and complex natural product synthesis, this compound solves a fundamental chemoselectivity problem: incompatibility of naked phenols with nucleophilic reagents. Unprotected phenols (

By installing the tert-butyldimethylsilyl (TBDMS) ether, researchers achieve a "Goldilocks" protection profile:

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data |

| Chemical Name | 3-((tert-Butyldimethylsilyl)oxy)benzaldehyde |

| CAS Number | 96013-95-5 |

| Molecular Formula | |

| Molecular Weight | 236.38 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, THF, Et2O, Toluene; Insoluble in water |

| Stability | Moisture sensitive (slow hydrolysis); Store under Inert Gas ( |

Synthesis Protocol (Authoritative)

The Imidazole-Mediated Silylation

The industry-standard protocol utilizes the Corey-Venkateswarlu method.[1] Imidazole acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst that forms a reactive

Reagents

-

Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)[1]

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 3-hydroxybenzaldehyde (e.g., 10 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add Imidazole (25 mmol) in one portion. Stir until dissolved.

-

Silylation: Cool the solution to 0°C. Add TBDMSCl (12 mmol) portion-wise over 5 minutes to control exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Workup (Critical for Purity):

-

Purification: Flash column chromatography (Silica Gel, 0-5% EtOAc in Hexanes).

Mechanism & Workflow Visualization[1]

Figure 1: Synthetic workflow for the silyl protection of 3-hydroxybenzaldehyde.

Spectral Characterization Data

This section provides the "fingerprint" required to validate the synthesis.[1] Data is synthesized from standard silyl ether shifts and authoritative spectral databases.[1]

Nuclear Magnetic Resonance (NMR)[1][6][8][10][11]

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 9.96 | s | 1H | CHO (Aldehyde) | |

| 7.52 – 7.48 | m | 1H | Ar-H (6-position) | |

| 7.42 – 7.36 | m | 2H | Ar-H (2,5-position) | |

| 7.14 – 7.10 | m | 1H | Ar-H (4-position) | |

| 0.99 | s | 9H | ||

| 0.23 | s | 6H | ||

| 192.1 | C=O (Carbonyl) | |||

| 156.3 | Ar-C-O (Ipso) | |||

| 137.9 | Ar-C-CHO | |||

| 130.1, 126.4, 123.5, 120.2 | Ar-C (Methine) | |||

| 25.6 | ||||

| 18.2 | ||||

| -4.4 |

Infrared Spectroscopy (FT-IR)[1]

Reactivity Profile & Deprotection Strategy

The utility of 3-TBDMS-benzaldehyde lies in its orthogonal reactivity.[1] The diagram below illustrates how to manipulate the molecule without destroying the protection, and how to remove it when finished.

Utilization Logic

-

Aldehyde Selective: The aldehyde can undergo Wittig olefination, Grignard addition (yielding secondary alcohol), or Reductive Amination.[1] The TBDMS group remains intact.[1]

-

Deprotection: Once the aldehyde transformation is complete, the phenol is regenerated.[1]

Figure 2: Orthogonal reactivity profile.[1] The TBDMS group survives basic/nucleophilic conditions (Wittig/Grignard) but is cleaved by Fluoride or Acid.[1]

References

-

Corey, E. J., & Venkateswarlu, A. (1972).[1] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2] Journal of the American Chemical Society, 94(17), 6190–6191.[1] Link[1]

-

Amadis Chemical. (2025).[1] 3-tert-Butyldimethylsilyloxybenzaldehyde Product Data. Link

-

BenchChem. (2025).[1][2] Protocols for the Synthesis of Stilbene Derivatives from Hydroxybenzaldehydes. Link[1]

-

PubChem. (2025).[1] Compound Summary: Silyl Ethers of Hydroxybenzaldehydes. Link

Technical Guide: Solubility Profile and Handling of 3-(tert-Butyldimethylsilyloxy)benzaldehyde

[1][2][3]

Executive Summary

3-(tert-Butyldimethylsilyloxy)benzaldehyde (CAS: 81930-11-0 / 97315-18-9) represents a critical intermediate in organic synthesis, serving as a lipophilic, protected form of 3-hydroxybenzaldehyde.[1][2] Its solubility profile is dominated by the bulky tert-butyldimethylsilyl (TBDMS) protecting group, which imparts significant hydrophobicity to the molecule, overriding the polarity of the aldehyde functionality.

This guide provides a definitive analysis of its solubility in organic media, stability constraints in protic solvents, and validated protocols for handling this compound in drug development and synthetic workflows.

Part 1: Physicochemical Profile & Solubility Mechanism[1][3]

Structural Determinants of Solubility

The solubility behavior of this molecule is governed by the competition between the polar aldehyde motif and the lipophilic silyl ether.

-

The TBDMS Moiety (Lipophilic Driver): The bulky silicon center, flanked by tert-butyl and methyl groups, disrupts crystal lattice packing (lowering melting point) and significantly increases Van der Waals interactions with non-polar solvents.[2] This group renders the molecule nearly insoluble in water.[2]

-

The Aldehyde Group (Reactive Polar Handle): While it provides a dipole moment allowing solubility in moderately polar solvents (e.g., THF, Ethyl Acetate), it introduces reactivity risks (hemiacetal formation) in alcoholic solvents.[2]

Predicted Properties

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₁₃H₂₀O₂Si | Mid-sized organic intermediate.[1][2] |

| Molecular Weight | 236.4 g/mol | Facilitates high molar solubility.[2] |

| Physical State | Pale yellow oil or low-melting solid | Rapid dissolution kinetics (no high lattice energy barrier).[1][2] |

| LogP (Est.) | ~4.2 - 4.8 | Highly lipophilic; partitions strongly into organic phases.[1][2] |

Part 2: Solubility Landscape & Solvent Compatibility[1][3]

The following data categorizes solvents based on Solubility Capacity (ability to dissolve >0.5 M) and Chemical Compatibility (inertness).[2]

Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Primary Application |

| Chlorinated | Dichloromethane (DCM) | Excellent (>1.0 M) | Low | Standard reaction solvent; Stock solutions.[1][2] |

| Chlorinated | Chloroform (CHCl₃) | Excellent (>1.0 M) | Low | NMR analysis; Chromatography.[2] |

| Ethers | Tetrahydrofuran (THF) | Excellent (>1.0 M) | Low | Grignard reactions; Reductions.[2] |

| Ethers | Diethyl Ether (Et₂O) | Good (~0.5 M) | Low | Extraction workups.[2] |

| Esters | Ethyl Acetate (EtOAc) | Good (~0.5 M) | Low | TLC; Silica gel chromatography.[2] |

| Hydrocarbons | Hexanes / Heptane | Moderate | Low | Recrystallization; Trituration of impurities.[2] |

| Aromatics | Toluene | Good | Low | High-temp reactions; Azeotropic drying.[1][2] |

| Alcohols | Methanol / Ethanol | Soluble | High | Avoid for storage. Risk of acetalization or desilylation (if acidic).[2] |

| Aqueous | Water | Insoluble | Low (neutral) | Biphasic extraction (stays in organic layer).[2] |

Critical Stability Warnings

-

Acid Sensitivity: The TBDMS group is acid-labile.[1][2][3][4] Solvents containing acidic impurities (e.g., unneutralized CDCl₃) can trigger slow hydrolysis to 3-hydroxybenzaldehyde.[1][2]

-

Fluoride Incompatibility: Never dissolve in solvents containing fluoride sources (e.g., TBAF in THF) unless deprotection is intended.[2]

-

Alcoholic Solvents: In Methanol or Ethanol, the aldehyde group exists in equilibrium with its hemiacetal. In the presence of trace acid, this drives acetal formation or silyl ether cleavage.

Part 3: Mechanistic Visualization

Diagram 1: Solubility & Stability Decision Tree

This decision tree guides the researcher in selecting the appropriate solvent based on the intended workflow.

Caption: Decision matrix for solvent selection. Green nodes indicate safe, high-solubility solvents; Red indicates caution required due to reactivity.[1][2]

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)

Context: For use in biological assays or as a synthetic master mix.[2]

-

Solvent Selection: Use Anhydrous Dichloromethane (DCM) or DMSO (for biological assays, though DCM is preferred for chemical stability).[2]

-

Calculation:

-

Procedure:

-

Weigh 236.4 mg (± 2 mg) of the compound into a scintillated glass vial.

-

Add 5 mL of solvent first.[2][3] Vortex gently until the oil/solid is fully dissolved (visual clarity check).

-

Make up to exactly 10 mL in a volumetric flask.

-

Storage: Transfer to an amber vial, flush with Argon/Nitrogen, and store at -20°C.

-

Self-Validation: Check UV-Vis absorbance or TLC (20% EtOAc/Hexane) to confirm no baseline material (free phenol).[1][2]

-

Protocol B: Biphasic Solubility & Extraction (Workup Simulation)

Context: Proving the lipophilic nature and extraction efficiency.[2]

-

Dissolution: Dissolve 500 mg of crude 3-TBDMS-benzaldehyde in 10 mL Ethyl Acetate.

-

Partitioning: Add 10 mL of Water (pH 7). Shake vigorously for 30 seconds.

-

Separation: Allow layers to settle.[2]

-

Observation: The compound will reside exclusively in the top organic layer .

-

-

Washing: Wash the organic layer with 10 mL Brine (Saturated NaCl) to remove trapped water.[2]

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Why this works: The LogP > 4 ensures <1% loss to the aqueous phase, validating the use of aqueous washes to remove polar impurities (salts, catalysts) without losing the product.

-

Part 5: Stability & Degradation Pathways[1][3]

It is vital to understand why solubility might change over time.[2] If the solution becomes cloudy or precipitates, degradation has likely occurred.

Caption: Degradation pathway. Cleavage of the silyl group yields the phenol, which has drastically different solubility (insoluble in hexanes, soluble in basic water).

References

-

PubChem. (2024).[2][5] Compound Summary: 3-((tert-Butyldimethylsilyl)oxy)benzaldehyde.[1][2][5] National Library of Medicine.[2] [Link][1][2]

-

Greene, T. W., & Wuts, P. G. M. (1999).[2][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][4] (Referenced for TBDMS stability profiles in MeOH/Acid).

-

Organic Chemistry Portal. (n.d.).[2] tert-Butyldimethylsilyl Ethers (TBDMS) - Stability and Deprotection. [Link][1][2]

Sources

stability of 3-tert-Butyldimethylsilyloxybenzaldehyde under acidic and basic conditions

An In-Depth Technical Guide for Process Development[1]

Part 1: Executive Technical Summary

3-tert-Butyldimethylsilyloxybenzaldehyde (3-TBSO-benzaldehyde) represents a classic "Janus" intermediate in organic synthesis: it possesses two reactive centers—an electrophilic aldehyde and a masked phenol—that exhibit divergent stability profiles.[1]

For researchers and process chemists, the critical takeaway is that this molecule is significantly more labile to base than standard alkyl silyl ethers.

While the tert-butyldimethylsilyl (TBS) group is traditionally taught as "base-stable/acid-labile," this heuristic fails for phenolic ethers, particularly when an electron-withdrawing group (EWG) like an aldehyde is present on the ring.[1] The meta-positioned aldehyde increases the acidity of the phenol (making the phenoxide a better leaving group) and increases the electrophilicity of the silicon center. Consequently, this intermediate requires strict pH control during handling.[1]

| Condition | Stability Rating | Primary Degradation Pathway |

| Aqueous Acid (pH < 4) | Moderate | Silyl ether hydrolysis (slow); Acetalization (if alcohol present).[1] |

| Aqueous Base (pH > 10) | Poor | Rapid silyl ether cleavage; Cannizzaro disproportionation.[1] |

| Fluoride (TBAF/HF) | None | Quantitative deprotection to 3-hydroxybenzaldehyde.[1] |

| Neutral/Anhydrous | Excellent | Stable for long-term storage under inert atmosphere.[1] |

Part 2: Structural Analysis & Electronic Effects[2]

To understand the stability limitations, one must analyze the electronic crosstalk between the functional groups.

-

The Phenolic Silyl Ether: Unlike alkyl silyl ethers (

), the oxygen in a phenolic silyl ether ( -

The Meta-Aldehyde Effect: The aldehyde at the 3-position is an electron-withdrawing group (EWG). Through inductive effects (

), it pulls electron density away from the aromatic ring and the oxygen atom.-

Consequence 1: The silicon atom becomes more electrophilic and susceptible to nucleophilic attack (by

or -

Consequence 2: The resulting 3-formylphenoxide anion is stabilized by the EWG, making it an excellent leaving group compared to a standard alkoxide.

-

Part 3: Stability Under Acidic Conditions[1]

1. Hydrolytic Stability

In the absence of protic solvents (alcohols), the TBS group on a phenol is relatively robust to weak acids. However, in aqueous acid (e.g.,

-

Mechanism: Protonation of the ether oxygen weakens the

bond, allowing water to attack the silicon. -

Kinetics: Phenolic TBS ethers generally hydrolyze slower in acid than alkyl TBS ethers because the protonated intermediate is less favorable (due to the delocalization of the oxygen lone pair into the ring).

2. The Acetalization Trap

A common pitfall occurs when researchers attempt to perform acid-catalyzed transformations in alcoholic solvents (e.g., Methanol/HCl).

-

Risk: The aldehyde group is highly susceptible to acetal formation.

-

Outcome: You may inadvertently protect the aldehyde as a dimethyl acetal while simultaneously (or partially) deprotecting the phenol.

Protocol 1: Selective Acidic Deprotection

To remove the TBS group while preserving the aldehyde.

-

Reagents: 1% HCl in 95% Ethanol or

(3:1:1). -

Conditions: Room temperature, 2–4 hours.

-

Note: Monitor strictly by TLC.[1] Extended exposure leads to equilibrium formation of hemiacetals/acetals.

Part 4: Stability Under Basic Conditions[1]

1. The "Double Threat" of Base

Basic conditions present the highest risk for this molecule due to two competing degradation pathways that often proceed simultaneously.

Pathway A: Nucleophilic Cleavage of the Silyl Ether As noted in the structural analysis, the meta-aldehyde activates the silyl ether toward cleavage.

-

Reagents: NaOH, KOH,

in Methanol. -

Result: Rapid loss of the TBS group to yield the phenoxide.

-

Contrast: While alkyl TBS ethers survive

, phenolic TBS ethers often do not.[1]

Pathway B: The Cannizzaro Reaction

Benzaldehyde derivatives are non-enolizable (they lack

-

Mechanism: Base-induced disproportionation where one molecule is oxidized to the carboxylic acid (3-TBSO-benzoic acid) and another is reduced to the alcohol (3-TBSO-benzyl alcohol).[1]

-

Incompatibility: If you attempt to use strong base to perform a transformation elsewhere on the molecule, you risk triggering this redox reaction.

Visualizing the Degradation Pathways

Caption: Degradation map showing the high lability of the phenolic TBS ether in base and the competing acetalization in acidic alcohol.

Part 5: Experimental Protocols

Protocol 2: Orthogonal Deprotection (Recommended)

The "Gold Standard" for removing the TBS group without touching the aldehyde.

The high affinity of silicon for fluoride (

-

Setup: Dissolve 3-TBSO-benzaldehyde (1.0 equiv) in anhydrous THF (

). -

Reagent: Add TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF) dropwise (1.1 equiv).

-

Reaction: Stir at

for 15 minutes. -

Workup: Quench with saturated

. Extract with EtOAc.[4] -

Why this works: The reaction is driven by the formation of the strong Si-F bond. The conditions are mild enough that the aldehyde remains untouched (no Cannizzaro, no acetal).

Protocol 3: Handling in Basic Reactions (If Unavoidable)

If you must use a base (e.g., for a Horner-Wadsworth-Emmons reaction on the aldehyde).[1]

-

Selection: Avoid hydroxide bases (

, -

Rationale: These bases are bulky and non-nucleophilic.[1] They will deprotonate the phosphonate (for HWE) but are less likely to attack the silicon center or trigger Cannizzaro disproportionation compared to small nucleophiles like

. -

Temperature: Maintain strictly low temperatures (

to

Part 6: Storage & Handling Recommendations

-

Storage: Store under Argon/Nitrogen at

. -

Solvents: Avoid protic solvents (MeOH, EtOH) unless specifically intending to form the acetal. Use aprotic solvents (DCM, THF, Toluene) for processing.[1]

-

Purification: Silica gel chromatography can be slightly acidic.[1] If the compound is sensitive, neutralize the silica with 1% Triethylamine (TEA) in the eluent, though 3-TBSO-benzaldehyde is typically stable enough for standard silica flash chromatography.

References

-

Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (The authoritative text on silyl ether stability hierarchies).

-

Crouch, R. D. "Selective Deprotection of Silyl Ethers." Tetrahedron2004 , 60, 5833–5871.[1] Link (Review of selective cleavage methods).[1]

-

Lakshman, M. K.; et al. "KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers."[1][5] Synlett2017 , 28, 381-385.[1][5] Link (Demonstrates the specific lability of phenolic TBS ethers to fluoride/mild conditions).

-

Geissman, T. A. "The Cannizzaro Reaction." Organic Reactions1944 , 2,[1][6] 94. (Foundational text on the mechanism and scope of aldehyde disproportionation in base).

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

role of TBDMS as a protecting group for phenolic hydroxyls

The following technical guide details the strategic application of the tert-Butyldimethylsilyl (TBDMS or TBS) group for phenolic hydroxyl protection. It is designed for researchers requiring high-fidelity control over orthogonal protection strategies in complex organic synthesis.

Executive Summary: The Strategic Value of Phenolic TBDMS

In medicinal chemistry and total synthesis, the protection of phenolic hydroxyls (

Key Application Scope:

-

Orthogonality: Exploiting the electronic difference between phenoxides and alkoxides to achieve selective deprotection.

-

Purification: Increasing lipophilicity to facilitate silica gel chromatography of polar polyphenols.

-

Analysis: Eliminating hydrogen bond donation to simplify NMR spectra and prevent aggregation.

Mechanistic Underpinnings

Understanding the silicon-oxygen bond dynamics is crucial for troubleshooting.

The Silicon Center

Unlike carbon, silicon possesses accessible low-lying

-

Bond Strength: The Si-O bond is strong (

110 kcal/mol), providing thermodynamic stability. -

Lability Factor: The reaction rate of silyl cleavage is governed by the leaving group ability of the oxygen substituent.

-

Phenols: The phenoxide ion is a stabilized leaving group (resonance delocalization). Consequently, phenolic TBDMS ethers are significantly more labile to base and nucleophiles than their aliphatic counterparts.

-

Aliphatic Alcohols: The alkoxide is a poor leaving group, making aliphatic TBDMS ethers more resistant to base but susceptible to acid-catalyzed hydrolysis (protonation of oxygen).

-

Visualization: Imidazole-Catalyzed Silylation

The standard protection protocol utilizes imidazole not just as a base, but as a nucleophilic catalyst, forming a reactive

Figure 1: Catalytic cycle of Imidazole-mediated TBDMS protection. The N-silylimidazolium intermediate is the active silylating agent, significantly faster than direct reaction with TBDMS-Cl.

Experimental Protocols

Protocol A: Standard Protection (Imidazole/DMF)

Best for: Standard substrates, high-throughput synthesis.

Reagents:

-

Phenolic Substrate (1.0 equiv)

-

TBDMS-Cl (1.2 - 1.5 equiv)

-

Imidazole (2.5 - 3.0 equiv)

-

DMF (Anhydrous, 0.5 - 1.0 M concentration)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and cool under

. -

Dissolution: Dissolve the phenolic substrate in anhydrous DMF.

-

Base Addition: Add imidazole in one portion. The solution may warm slightly.

-

Silylation: Add TBDMS-Cl (solid or solution) portion-wise over 5 minutes.

-

Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC (Phenol-OTBS is usually less polar than Phenol-OH).

-

Workup: Dilute with

(preferred over EtOAc for DMF removal). Wash -

Purification: Dry over

, concentrate, and purify via silica flash chromatography.-

Note: Phenolic silyl ethers are stable on silica but avoid acidified stains (e.g., Hanessian's stain) during TLC visualization if possible; use UV or PMA.

-

Protocol B: The "Crowded" Substrate (NaH/THF)

Best for: Sterically hindered phenols (e.g., 2,6-disubstituted) or when imidazole is incompatible.

Reagents:

-

Phenolic Substrate (1.0 equiv)

-

Sodium Hydride (60% dispersion, 1.2 equiv)

-

TBDMS-Cl (1.2 equiv)

-

THF (Anhydrous)

Step-by-Step:

-

Deprotonation: To a suspension of NaH in THF at

, add the phenol dropwise. Stir for 30 min to ensure complete formation of the phenoxide (evolution of -

Addition: Add TBDMS-Cl (solution in THF) dropwise at

. -

Reaction: Allow to warm to RT. The phenoxide is a potent nucleophile and will drive the reaction even with steric bulk.

Stability & Orthogonality Matrix

The power of TBDMS lies in its differential stability. You can selectively deprotect a phenolic TBDMS in the presence of an aliphatic TBDMS, and vice-versa.

Table 1: Comparative Stability Profile

| Condition | Phenol-OTBDMS | Aliphatic-OTBDMS | Selectivity Outcome |

| Acid (AcOH/H2O) | Stable (Relatively) | Labile | Cleaves Aliphatic-OTBS selectively |

| Base (K2CO3/MeOH) | Labile | Stable | Cleaves Phenol-OTBS selectively |

| Fluoride (TBAF) | Labile | Labile | Global Deprotection (usually) |

| Oxidative (Oxone) | Stable | Labile | Cleaves Aliphatic-OTBS selectively |

| Fluoride (KHF2) | Labile | Stable | Cleaves Phenol-OTBS selectively |

Orthogonal Deprotection Workflow

Use the following logic tree to determine the appropriate reagent for your specific need.

Figure 2: Decision matrix for orthogonal deprotection of mixed silyl ether systems.

Troubleshooting & "Gotchas"

Silyl Migration

While less common than in 1,2-diols, silyl migration can occur in ortho-hydroxy systems (e.g., salicylic acid derivatives or catechol mono-ethers).

-

Mechanism: Anionic conditions (base) can trigger a

-migration (Brook or retro-Brook type) to a proximal nucleophile. -

Prevention: Keep basic deprotection times short and at low temperatures (

).

Intermolecular Transfer

In concentrated solutions containing a free phenoxide and a phenolic TBDMS ether, the silyl group can transfer intermolecularly .

-

Scenario: You are alkylating a phenol-TBDMS compound with NaH.

-

Observation: You isolate a mixture of starting material, fully deprotected product, and "scrambled" silyl ethers.

-

Fix: Use dilute conditions and ensure the alkylating agent is added immediately after deprotonation.

Silica Gel Acidity

Phenolic TBDMS ethers are generally robust, but "active" (acidic) silica gel can cause slow hydrolysis, especially if the phenol is electron-deficient.

-

Fix: Pre-treat the silica column with 1%

in hexanes to neutralize surface acidity before loading the sample.

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2] Journal of the American Chemical Society, 94(17), 6190–6191. [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (Chapter 3: Protection for Phenols).

-

Sabitha, G., et al. (1999). Oxone®-Mediated Selective Cleavage of tert-Butyldimethylsilyl Ethers. Organic Letters, 1(11), 1701–1703. [Link]

-

Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron, 69(11), 2383-2417. [Link]

-

Dachavaram, S. S., et al. (2018). Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. RSC Advances, 8, 27627-27637. [Link]

Sources

Strategic Implementation of Silyl Ether Protecting Groups: A Technical Guide

Introduction: The Silicon-Oxygen Bond as a Synthetic Lever

In complex molecule synthesis, the silyl ether is not merely a mask; it is a tunable electronic and steric lever. The utility of silyl ethers rests on the unique properties of the silicon-oxygen (Si-O) bond. With a bond dissociation energy of approximately 110 kcal/mol , the Si-O bond is robust, yet it remains susceptible to specific cleavage due to the high affinity of silicon for fluoride (142 kcal/mol ) and its polarization.

Unlike carbon, silicon allows for hypervalent intermediates (pentacoordinate species), providing a kinetic pathway for cleavage that is orthogonal to standard acid/base hydrolysis used for acetals or esters. This guide dissects the mechanistic hierarchy and strategic deployment of silyl protecting groups, moving beyond basic textbook definitions to application-critical insights.[1]

Mechanistic Underpinning

Protection Kinetics: Nucleophilic Catalysis

The formation of silyl ethers is rarely a simple

-

Activation: Imidazole attacks the silyl chloride to form a highly electrophilic N-silylimidazolium species.

-

Silylation: The alcohol attacks this intermediate. The bond formation is driven by the precipitation of imidazolium chloride and the formation of the strong Si-O bond.

-

Steric Sensitivity: The rate of this reaction is governed by Taft steric parameters (

) . Bulky groups (TIPS, TBDPS) often require stronger activation (e.g., Silyl Triflates) because the

Deprotection: The Fluoride Anomaly

Fluoride-mediated deprotection is the gold standard for orthogonality. It proceeds via a hypervalent pentacoordinate siliconate intermediate .

-

Mechanism: The fluoride ion attacks the silicon center, expanding its coordination sphere to five. This weakens the Si-O bond, allowing the alkoxide to leave (often assisted by protonation).[2]

-

Solvent Effects: The source of fluoride (e.g., TBAF) is highly basic in aprotic solvents (THF) due to the "naked" fluoride effect. In protic solvents, solvation shells attenuate basicity, altering selectivity.

The Silyl Hierarchy: Stability & Selectivity[3]

The rational selection of a silyl group depends on its relative stability profile.[1][2][3][4] The table below normalizes stability against Trimethylsilyl (TMS).

Table 1: Relative Stability Profile of Common Silyl Ethers[1][4]

| Silyl Group | Abbr.[1][3][4][5][6][7][8][9][10][11][12] | Acid Stability ( | Base Stability ( | Primary Utility |

| Trimethylsilyl | TMS | 1 (Reference) | 1 (Reference) | Transient protection; labile. |

| Triethylsilyl | TES | ~64 | ~10-100 | Selective removal in presence of TBS. |

| tert-Butyldimethylsilyl | TBS/TBDMS | ~20,000 | ~20,000 | The industry workhorse; stable to mild reduction/oxidation. |

| Triisopropylsilyl | TIPS | ~700,000 | ~100,000 | Extreme base stability; protects hindered alcohols. |

| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | ~20,000 | Extreme acid stability; orthogonal to TBS (acid cleavage). |

Visualization: Stability Hierarchy & Orthogonality

The following diagram illustrates the logical flow for selecting a protecting group based on required stability and deprotection conditions.

Caption: Decision matrix for silyl ether selection based on stability requirements and orthogonal deprotection strategies.

Experimental Protocols

Standard Protection: The Corey-Venkateswarlu Protocol

Objective: Protection of a primary/secondary alcohol as a TBS ether. Scope: Applicable to TBS, TBDPS, and TIPS chlorides.[6][10]

Reagents:

-

Substrate (Alcohol, 1.0 equiv)

-

TBS-Cl (tert-Butyldimethylsilyl chloride, 1.2 - 1.5 equiv)

-

Imidazole (2.5 - 3.0 equiv)

-

DMF (Dimethylformamide, anhydrous, 0.5 - 1.0 M concentration)

Workflow:

-

Setup: Flame-dry a round-bottom flask and cool under inert atmosphere (

or Ar). -

Dissolution: Dissolve the alcohol in anhydrous DMF.

-

Activation: Add imidazole in one portion. The solution acts as a buffer and catalyst.

-

Addition: Add TBS-Cl (solid or solution) portion-wise at 0°C (for selective primary protection) or RT (for general protection).

-

Note: A white precipitate (imidazolium chloride) will form.

-

-

Monitoring: Stir for 1–12 hours. Monitor via TLC (stain with PMA or Anisaldehyde; silyl ethers are often UV active if aromatic, but TBS is not strongly chromophoric).

-

Workup: Dilute with

(preferred over EtOAc to avoid emulsion with DMF). Wash with water (

Self-Validation:

-

Success: Appearance of strong IR stretch at ~1100

(Si-O-C) and disappearance of O-H stretch (~3400 -

Failure (No Reaction): If substrate is hindered, switch to TBS-OTf (Triflate) and 2,6-Lutidine in DCM at -78°C.

Selective Deprotection: Fluoride-Mediated (TBAF)

Objective: Cleavage of silyl ether under mild, neutral conditions.

Reagents:

-

TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF)

-

THF (Tetrahydrofuran)

Workflow:

-

Dissolution: Dissolve silyl ether in THF (0.1 M).

-

Addition: Add TBAF (1.1 equiv per silyl group) dropwise at 0°C.

-

Quenching: Upon completion (TLC), quench with saturated aqueous

.-

Critical Step: TBAF often contains water/hydroxide. For strictly anhydrous deprotection (to avoid acyl migration), use TAS-F or buffer with acetic acid (1:1 molar ratio with TBAF).

-

Troubleshooting & Optimization

The Brook Rearrangement

A common failure mode in silyl chemistry is the Brook Rearrangement , where a silyl group migrates from a carbon to an adjacent oxygen anion (C-Si

-

Trigger: Strong base (e.g., LDA, BuLi) generates an alkoxide near a silyl group.

-

Mechanism: Intramolecular attack of alkoxide on silicon

pentacoordinate intermediate -

Prevention: Avoid generating hard anions alpha to silyl groups. Use non-polar solvents to facilitate tight ion pairing, which inhibits migration.

Acidic Orthogonality (TBDPS vs. TBS)

TBDPS is approximately 100x more stable to acid than TBS.

-

Protocol: To remove TBS in the presence of TBDPS, use PPTS (Pyridinium p-toluenesulfonate) in MeOH/DCM (1:1) at RT. The TBS group cleaves within hours; TBDPS remains intact.

Visualization: Mechanism of Fluoride Deprotection

Caption: Hypervalent silicon pathway during fluoride-mediated deprotection.[6]

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[6][12] Journal of the American Chemical Society. Link

-

Nelson, T. D., & Crouch, R. D. (1996).[7][11] Selective Deprotection of Silyl Ethers. Synthesis. Link

-

Brook, A. G. (1974). Molecular rearrangements of organosilicon compounds. Accounts of Chemical Research. Link

-

BenchChem. (2025).[3] A Comparative Guide to the Stability of TBS and TIPS Protecting Groups. Link

-

Gelest. (2025). Deprotection of Silyl Ethers - Technical Library. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Brook rearrangement - Wikipedia [en.wikipedia.org]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Brook rearrangement | PPTX [slideshare.net]

- 9. synarchive.com [synarchive.com]

- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Fingerprinting of 3-tert-Butyldimethylsilyloxybenzaldehyde: A Comprehensive Characterization Guide

Executive Summary & Synthetic Context[1][2]

In the realm of medicinal chemistry and total synthesis, 3-tert-Butyldimethylsilyloxybenzaldehyde (CAS: 81925-99-9) serves as a critical "masked" phenol. The tert-butyldimethylsilyl (TBS) group renders the phenolic oxygen inert to bases and nucleophiles, allowing the aldehyde moiety to undergo transformation (e.g., Wittig olefination, reductive amination) without chemoselectivity issues.

However, the stability of the silyl ether is a double-edged sword. Incomplete protection or inadvertent hydrolysis (acid-catalyzed) leads to the presence of 3-hydroxybenzaldehyde or silanol impurities, which can poison subsequent catalytic cycles.

This guide provides a definitive spectroscopic standard for validating the identity and purity of this intermediate, moving beyond simple data listing to causal analysis .

Synthetic Workflow & Impurity Logic

The following diagram illustrates the synthesis pathway and the origin of common spectroscopic impurities.

Figure 1: Synthesis workflow showing the origin of critical impurities (hydrolysis products and unreacted starting material) that must be detected via spectroscopy.

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the gold standard for structural validation. The key to confirming this structure is establishing the regiochemistry (meta-substitution) and the integrity of the silyl ether .

H NMR (Proton)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Insight |

| 9.96 | Singlet (s) | 1H | Aldehyde (-CH O) | Distinctive downfield shift. If split or broadened, check for oxidation to carboxylic acid. |

| 7.52 | Doublet of Triplets (dt) | 1H | Ar-H (Para to -OTBS) | |

| 7.41 | Triplet (t) | 1H | Ar-H (Meta to both) | |

| 7.33 | Narrow Singlet/Doublet | 1H | Ar-H (Ortho to -OTBS) | The proton between the aldehyde and OTBS groups. |

| 7.12 | Doublet of Doublets (dd) | 1H | Ar-H (Ortho to -CHO) | Upfield due to electron-donating effect of -OTBS. |

| 0.99 | Singlet (s) | 9H | -Si-C(CH | The tert-butyl group. Massive integral confirms protection. |

| 0.23 | Singlet (s) | 6H | -Si-(CH | Silyl methyls. Critical: Two distinct peaks here indicate restricted rotation or chiral impurities (not applicable here). |

QC Checkpoint:

-

The "Ghost" Proton: Look for a broad singlet around 5.0–7.0 ppm. If present, this is the phenolic -OH of unreacted 3-hydroxybenzaldehyde.

-

Silanol Impurities: Sharp singlets near 0.05–0.10 ppm often indicate hydrolyzed silanol byproducts (TBDMS-OH).

C NMR (Carbon)

Solvent:

-

Carbonyl (C=O): ~191.5 ppm.

-

Aromatic Region: Six unique signals between 120–160 ppm. The C-O carbon (ipso) will be furthest downfield (~156 ppm).

-

TBS Group:

-

Quaternary Carbon: ~25.6 ppm.

-

tert-Butyl Methyls: ~18.2 ppm.

-

Silyl Methyls: ~ -4.4 ppm (Note: Negative chemical shift is characteristic).

-

Infrared Spectroscopy (IR)[3][4][5][6]

IR is primarily used here as a functional group checkpoint. It provides a rapid "Pass/Fail" on whether the protection reaction worked.

| Wavenumber (cm | Vibration Mode | Structural Assignment |

| 2850 & 2720 | C-H Stretch | Fermi Resonance: The "twin peaks" characteristic of aldehydes. |

| 1700 - 1705 | C=O Stretch | Conjugated aldehyde. (Saturated aldehydes appear higher, ~1730).[1] |

| 1580 & 1480 | C=C Stretch | Aromatic ring breathing modes. |

| 1250 & 830 | Si-C / Si-O | Strong bands characteristic of silyl ethers. |

| ABSENT | O-H Stretch | Success Criteria: A broad band at 3200-3500 cm |

Mass Spectrometry (MS)[7]

For this molecule, Electron Impact (EI) ionization (GC-MS) provides the most structural information due to the predictable fragmentation of silyl ethers.

Fragmentation Logic

Silyl ethers rarely show a strong Molecular Ion (

-

Molecular Ion (

): m/z 236 (Weak or absent). -

Base Peak (

): m/z 179. This is the diagnostic peak. It corresponds to the loss of the tert-butyl group ( -

Secondary Fragment (

): m/z 221. Loss of a methyl group from the silicon.

Figure 2: EI-MS fragmentation pathway. The transition from 236 to 179 is the primary identification fingerprint.

Experimental Protocol: Sample Preparation

To ensure the spectra match the data above, follow this preparation protocol to minimize hydrolysis artifacts.

-

Glassware: Oven-dried NMR tubes. Surface moisture can hydrolyze the TBS group over time.

-

Solvent: Use

neutralized with basic alumina or silver foil if the bottle is old (acidic -

Concentration:

-

NMR: 10-15 mg in 0.6 mL solvent.

-

GC-MS: Dilute to ~10 ppm in Dichloromethane (DCM). Avoid Methanol (can cause trans-esterification/deprotection in the injector port).

-

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.

-

NIST Mass Spectrometry Data Center. (2023). Electron Impact Mass Spectrum of Silyl Ethers. NIST Chemistry WebBook, SRD 69.

-

SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).

-

Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison Chemistry.

Sources

commercial availability and purity of 3-tert-Butyldimethylsilyloxybenzaldehyde

Commercial Availability, Synthesis Strategy, and Quality Assurance

Executive Summary

3-tert-Butyldimethylsilyloxybenzaldehyde (CAS: 96013-95-5) is a critical intermediate in medicinal chemistry, specifically utilized when the phenolic hydroxyl group of 3-hydroxybenzaldehyde requires robust protection against basic or nucleophilic reagents (e.g., Grignard reagents, organolithiums) while retaining lability to fluoride or acidic deprotection.[1]

While commercially available, its high cost per gram and susceptibility to hydrolysis during improper storage often necessitate in-house synthesis or rigorous purification of commercial stock.[1] This guide provides a self-validating framework for sourcing, synthesizing, and verifying the purity of this compound to ensure the integrity of downstream drug development workflows.

Part 1: Chemical Identity & Critical Properties[1]

Before procuring or synthesizing, verify the target molecule against these specifications to avoid isomer confusion (specifically with the 4-isomer or methoxy-derivatives).

| Property | Specification |

| Chemical Name | 3-((tert-Butyldimethylsilyl)oxy)benzaldehyde |

| Common Abbreviation | 3-TBDMS-Benzaldehyde |

| CAS Number | 96013-95-5 |

| Molecular Formula | C₁₃H₂₀O₂Si |

| Molecular Weight | 236.4 g/mol |

| Physical State | Colorless to pale yellow oil (may crystallize at low temps) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Sensitivity | Moisture (slow hydrolysis), Acid (rapid deprotection), Fluoride |

Part 2: Commercial Landscape (Buy vs. Make)[1]

Market Availability

The compound is classified as a Fine Chemical Building Block , not a bulk commodity.

-

Primary Suppliers: Specialized catalog houses (e.g., Amadis Chemical, Hoffman Chemicals, regional synthesis CROs).

-

Typical Purity: 95% – 97%.

-

Cost Analysis: High (~$150 - $250 per gram for small packs).[1]

-

Lead Time: Often "Make-to-Order" or 2-3 weeks lead time, as stock degrades if not stored under argon.[1]

Decision Matrix: When to Synthesize?

Caption: Decision logic for sourcing 3-TBDMS-benzaldehyde based on scale and economy.

Part 3: Synthesis Protocol (The "Make" Option)

If you choose to synthesize, the Corey-Venkateswarlu protocol (Imidazole/DMF) is the industry standard. It is superior to amine-based methods because imidazole acts as both a base and a nucleophilic catalyst, driving the reaction to completion rapidly without affecting the aldehyde.

Reagents

-

3-Hydroxybenzaldehyde (1.0 equiv)[1]

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)[1]

-

Imidazole (2.5 equiv)[2]

-

DMF (N,N-Dimethylformamide) (Anhydrous, 0.5 M concentration)

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and cool under Argon. Add 3-Hydroxybenzaldehyde and Imidazole.[1]

-

Solvation: Add anhydrous DMF via syringe. Stir until fully dissolved.

-

Addition: Cool to 0°C. Add TBDMSCl portion-wise (solid) or as a solution in DMF.

-

Why? Exothermic reaction. Cooling prevents potential aldehyde side-reactions.[1]

-

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

-

Self-Validating Check (TLC):

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 10% EtOAc in Hexanes.

-

Observation: Starting material (phenol) is polar (Rf ~0.2). Product is non-polar (Rf ~0.7).

-

Stop Condition: Reaction is complete only when the phenol spot is completely absent.

-

-

Workup: Dilute with Diethyl Ether (Et₂O). Wash 3x with water (to remove DMF/Imidazole), 1x with Brine. Dry over MgSO₄.[1][2]

-

Purification: Flash Chromatography (Silica gel, 5% EtOAc/Hexanes).

Part 4: Quality Control & Purity Analysis

Whether purchased or synthesized, the purity of this intermediate is the single biggest failure point in downstream chemistry.

The "Silent Killer": Hydrolysis

The primary impurity is 3-hydroxybenzaldehyde (the starting material), formed via hydrolysis during storage.

-

Impact: Even 1% free phenol can quench stoichiometric organometallics (e.g., n-BuLi, Grignards) or poison sensitive catalysts.

Analytical Standards (Self-Validating)

1. 1H NMR Spectroscopy (CDCl₃, 400 MHz)

This is the definitive test. You must look for the specific integral ratios.

| Shift (δ) | Multiplicity | Integral | Assignment | Diagnostic Value |

| 9.95 | Singlet | 1H | -CHO (Aldehyde) | Confirm oxidation state.[1] |

| 7.2 - 7.5 | Multiplet | 4H | Aromatic Ring | Meta-substitution pattern.[1] |

| 0.99 | Singlet | 9H | -Si-C(CH₃ )₃ | t-Butyl Group. |

| 0.22 | Singlet | 6H | -Si(CH₃ )₂ | Dimethyl Group. |

| ~5-6 | Broad Singlet | <0.01H | -OH (Phenol) | MUST BE ABSENT.[1] |

2. QC Decision Workflow

Use this logic to determine if the batch is fit for use.

Caption: Quality Control workflow to detect and remediate hydrolysis impurities.

Part 5: Handling & Storage[1]

To maintain the purity confirmed in Part 4, follow these protocols:

-

Storage: Store at 2–8°C (refrigerator) under an inert atmosphere (Argon/Nitrogen).

-

Container: Septum-sealed vial or amber glass bottle. Avoid long-term storage in plastic, which allows moisture permeation.

-

Re-Validation: If the bottle has been opened and stored for >3 months, run a quick TLC or NMR before using it in critical steps. The TBDMS group is stable, but the aldehyde is prone to air oxidation (forming benzoic acid) over long periods.

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][3] Journal of the American Chemical Society, 94(17), 6190–6191.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[1] (Refer to Chapter 3: Protection for Phenols). [1]

-

PubChem. (n.d.).[4] 3-((tert-Butyldimethylsilyl)oxy)benzaldehyde (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

-

Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron, 69(11), 2383-2417. (Review of stability profiles).

Sources

Methodological & Application

Application Note: Grignard Reaction Conditions for 3-tert-Butyldimethylsilyloxybenzaldehyde

Executive Summary & Strategic Rationale

The nucleophilic addition of Grignard reagents to 3-tert-butyldimethylsilyloxybenzaldehyde (3-TBSO-benzaldehyde) is a pivotal transformation in the synthesis of resorcinol-derived pharmacophores. While the Grignard reaction is foundational, this specific substrate presents a chemoselective challenge: balancing the high reactivity of the aldehyde carbonyl against the acid-sensitivity of the tert-butyldimethylsilyl (TBS) ether during workup.

This application note provides a validated protocol designed to maximize yield while strictly retaining the TBS protecting group . By understanding the mechanistic boundaries of silyl ether stability, researchers can avoid the common pitfall of inadvertent deprotection during the quenching phase.

Key Chemical Challenges[1]

-

Protecting Group Stability: The TBS group is stable to the basicity of Grignard reagents but highly labile to aqueous acid.

-

Exotherm Control: Benzaldehydes are highly electrophilic; uncontrolled addition leads to side products (e.g., pinacol coupling or polymerization).

-

Moisture Sensitivity: The substrate must be strictly anhydrous to prevent hydrolysis of the Grignard reagent before addition.

Chemical Compatibility & Mechanistic Insights

The TBS-Grignard Interface

The TBS ether is a strategic choice for phenols because it withstands strong bases (R-Li, R-MgX) and nucleophiles. However, the oxygen-silicon bond is susceptible to cleavage by:

-

Strong Acids: HCl, H₂SO₄ (often used in standard Grignard workups).

-

Fluoride Ions: TBAF, HF-Pyridine.

Critical Insight: The standard "acidic workup" (Step 2 in many textbooks) must be modified. Using strong acid to solubilize magnesium salts will strip the TBS group, yielding the phenol diol. To retain the TBS ether, a buffered ammonium chloride quench is mandatory.

Reaction Pathway Visualization

Figure 1: Chemoselective pathways determined by workup conditions. Route 2 is the target of this protocol.

Pre-Reaction Checklist & Materials

Reagents:

-

Substrate: 3-tert-Butyldimethylsilyloxybenzaldehyde (>98% purity).

-

Grignard Reagent: R-MgBr or R-MgCl (Commercial solution or freshly prepared).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).[1] Note: THF is preferred for aryl Grignards to prevent precipitation.

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Equipment:

-

Flame-dried 2-neck round bottom flask (RBF).

-

Inert gas line (Argon or Nitrogen).

-

Pressure-equalizing addition funnel.

Detailed Experimental Protocol

Step 1: Substrate Preparation

-

Dissolve 3-TBSO-benzaldehyde (1.0 equiv) in anhydrous THF (0.5 M concentration).

-

Critical: If the aldehyde is an oil, azeotrope with toluene 2x to remove trace water before dissolving in THF.

-

Place the solution in the addition funnel under an inert atmosphere.

Step 2: Grignard Conditioning

-

Charge the reaction flask with the Grignard reagent (1.2 - 1.5 equiv).

-

Expert Tip: If using commercial Grignard, titrate a small aliquot using salicylaldehyde phenylhydrazone or iodine/LiCl to verify molarity [1].

-

-

Cool the Grignard solution to 0°C using an ice/water bath.

-

Why? Lower temperature suppresses enolization (if alpha-protons are present on the Grignard) and controls the exotherm.

-

Step 3: Controlled Addition

-

Add the aldehyde solution dropwise to the Grignard reagent over 20–30 minutes.

-

Observation: The solution will likely transition from dark brown/grey to a lighter suspension or clear solution depending on the R-group.

-

Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Monitoring: Check completion via TLC (silica gel).

-

Stain: UV (254 nm) or Anisaldehyde dip. The aldehyde spot should disappear.

-

Step 4: The "TBS-Safe" Workup

This is the most critical step for this specific substrate.

-

Cool the reaction mixture back to 0°C .

-

Quench: Slowly add Saturated Aqueous NH₄Cl (2 mL per mmol substrate).

-

Dilution: Add Ethyl Acetate (EtOAc) or Ether and water to separate layers.

-

Phase Separation:

-

Organic Layer: Contains the TBS-protected product.

-

Aqueous Layer: Contains Mg salts.[4]

-

-

Wash: Wash the organic layer with Brine (Sat. NaCl).

-

Dry: Dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate: Rotary evaporate at <40°C.

Step 5: Purification

-

Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Note: Silica gel is slightly acidic. For extremely sensitive silyl ethers (rare for TBS, common for TMS), add 1% Triethylamine to the eluent. For TBS, standard silica is usually safe if the contact time is short.

Workup Decision Tree & Troubleshooting

Use the following logic flow to determine the correct corrective actions or workup modifications.

Figure 2: Decision matrix for workup conditions. Rochelle's salt is highly recommended if the reaction forms a gelatinous precipitate.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction | Wet solvent/reagent | Flame dry glassware; use fresh anhydrous THF. |

| TBS Cleavage | Workup too acidic | Switch from HCl to Sat. NH₄Cl. Avoid prolonged exposure to silica gel. |

| Homocoupling (R-R) | Grignard degradation | Add Grignard to Aldehyde (Inverse addition) or lower temp. |

| Sticky Precipitate | Mg(OH)₂ formation | Use Rochelle's Salt (Potassium Sodium Tartrate) wash to chelate Mg [2]. |

Expected Data & Validation

1H NMR Characteristics:

-

Aldehyde Proton: The singlet at ~9.9 ppm (CHO) will disappear.

-

New Methine: A new signal corresponding to the CH-OH proton will appear (typically 4.5–5.0 ppm, depending on R).

-

TBS Group: The distinct singlets for t-butyl (~0.98 ppm, 9H) and methyls (~0.2 ppm, 6H) should remain intact.

-

Aromatic Region: Pattern consistent with meta-substitution (singlet, two doublets, triplet structure maintained).

Yield Expectations:

-

Optimized conditions typically yield 85–95% of the secondary alcohol.

References

-

Knochel, P. et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.

- Fieser, L. F.; Fieser, M. "Reagents for Organic Synthesis." (Standard reference for Rochelle's salt workup).

-

Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis."[5] Wiley-Interscience. (Authoritative text on TBS stability).

-

Master Organic Chemistry. "Protecting Groups in Grignard Reactions."

-

Organic Syntheses. "General Procedures for Grignard Reactions."

Sources

Application Note: Aldol Condensation of 3-tert-Butyldimethylsilyloxybenzaldehyde with Ketones

Executive Summary

This guide details the protocol for the Claisen-Schmidt condensation of 3-tert-butyldimethylsilyloxybenzaldehyde (3-TBSO-benzaldehyde) with various ketones (e.g., acetophenone, acetone) to generate silyl-protected chalcones.

Scientific Rationale: Direct aldol condensation of 3-hydroxybenzaldehyde is often low-yielding because basic conditions generate a phenoxide anion. This anion donates electron density to the aldehyde carbonyl (via resonance and induction), significantly reducing its electrophilicity. By masking the phenol as a tert-butyldimethylsilyl (TBS) ether, the aldehyde remains highly electrophilic, ensuring rapid conversion and high yields. The TBS group is stable under the basic conditions of the aldol reaction but can be selectively removed later to reveal the bioactive meta-hydroxychalcone scaffold.

Mechanistic Insight & Reaction Design

The reaction follows a base-catalyzed crossed-aldol (Claisen-Schmidt) mechanism.[1][2] The ketone is deprotonated to form an enolate, which attacks the electrophilic carbonyl of the 3-TBSO-benzaldehyde.

The "Protection Advantage"

The critical factor in this protocol is the electronic state of the aromatic ring.

-

Unprotected (Phenol): In NaOH, Ar-OH

Ar-O⁻. The oxide pushes electron density into the ring, deactivating the aldehyde. -

Protected (TBS-Ether): The Si-O bond prevents charge formation. The aldehyde retains high reactivity.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation highlighting the role of TBS protection.

Experimental Protocols

Materials & Reagents[3][4][5]

-

Substrate: 3-tert-Butyldimethylsilyloxybenzaldehyde (Purity >97%).

-

Ketone: Acetophenone (1.0 equiv) or Acetone (excess if mono-condensation is difficult to control, though 1:1 is standard for chalcones).

-

Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[3][4]

-

Solvent: Ethanol (95% or absolute) or Methanol.

-

Quench: Ice-cold water. DO NOT use acid if you wish to retain the TBS group.

Protocol A: Standard Base-Catalyzed Synthesis (High Yield)

Best for: Synthesis of stable chalcones where the TBS group must be retained for subsequent steps.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Acetophenone (1.0 mmol, 120 mg) in Ethanol (5 mL).

-

Activation: Add NaOH pellets (1.2 mmol, 48 mg) or 10% aq. NaOH solution (0.5 mL). Stir for 10 minutes at Room Temperature (RT) to generate the enolate.

-

Note: The solution may turn slightly yellow.

-

-

Addition: Add 3-TBSO-benzaldehyde (1.0 mmol, 236 mg) dropwise or in one portion.

-

Reaction: Stir vigorously at RT for 4–12 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:1). The product usually appears as a bright yellow spot (UV active).

-

-

Workup (TBS-Safe):

-

Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

-

The chalcone should precipitate as a yellow solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3 x 10 mL) to remove excess base.

-

Critical: Ensure the pH of the wash water is neutral. Do not wash with dilute HCl, as this may hydrolyze the silyl ether.

-

-

Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Microwave-Assisted Synthesis (Rapid)

Best for: High-throughput screening or sluggish ketones.

-

Mix 3-TBSO-benzaldehyde (1.0 mmol), Ketone (1.0 mmol), and Basic Alumina (500 mg) or NaOH (0.1 mmol) in a microwave vial.

-

Add Ethanol (2 mL) as solvent (optional, solvent-free is possible with solid supports).

-

Irradiate at 80°C for 5–10 minutes .

-

Extract with Ethyl Acetate, wash with water, dry over Na₂SO₄, and concentrate.

Data Analysis & Quality Control

Expected Analytical Data

The formation of the chalcone and retention of the TBS group must be validated.

| Feature | 1H NMR Signal (CDCl₃, approx.) | Interpretation |

| TBS Methyls | Confirms TBS retention (Si-Me₂). | |

| TBS t-Butyl | Confirms TBS retention (t-Bu). | |

| Alkene ( | Doublet indicates trans (E) geometry. | |

| Alkene ( | Downfield shift due to conjugation with carbonyl. | |

| Aldehyde | Disappearance confirms consumption of starting material. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Loss of TBS Group | Acidic workup or excessive heat with hydroxide. | Use only water for precipitation. Keep reaction temp < 40°C. |

| Low Yield | Cannizzaro reaction (aldehyde disproportionation). | Add ketone before aldehyde. Use milder base (Ba(OH)₂). |

| Oiling Out | Product melting point is low or impurities present.[5] | Cool aqueous mixture to 0°C. Scratch glass to induce crystallization. Use EtOH/Water recrystallization.[6] |

| Michael Addition | Excess ketone reacting with product. | Ensure 1:1 stoichiometry. Stop reaction immediately upon TLC completion. |

Strategic Workflow: From Protection to Deprotection

This diagram illustrates the full synthetic lifecycle, validating the choice of the TBS intermediate.

Figure 2: Synthetic workflow for accessing meta-hydroxychalcones via TBS protection.

References

-

Claisen-Schmidt Condensation Principles

- Title: Aldol Condens

- Source: Chemistry LibreTexts

-

URL:[Link]

-

TBS Group Stability & Deprotection

-

Synthesis of Hydroxychalcones (Contextual)

-

General Protocol for Silyloxy Benzaldehydes

Sources

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. reddit.com [reddit.com]

- 6. Claisen-Schmidt Condensation [cs.gordon.edu]

- 7. Aldol condensation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

Application Note: TBS-Protected Benzaldehyde Strategies in Resveratrol Total Synthesis

This Application Note and Protocol guide details the strategic use of 3,5-bis(tert-butyldimethylsilyloxy)benzaldehyde (structurally necessary for the 3,5-dihydroxy "A-ring" of resveratrol) in the total synthesis of Resveratrol.

Editorial Note: While the query specifies 3-tert-butyldimethylsilyloxybenzaldehyde (a mono-protected derivative), the synthesis of natural Resveratrol (3,5,4'-trihydroxystilbene) strictly requires the 3,5-bis(tert-butyldimethylsilyloxy) substitution pattern to introduce the requisite meta-hydroxyls. This guide addresses the synthesis and utilization of the 3,5-bis variant, as the mono-substituted aldehyde would yield non-natural 3-hydroxy analogs.

Abstract & Strategic Rationale

The total synthesis of Resveratrol (3,5,4'-trihydroxystilbene) presents a chemoselectivity challenge due to its polyphenolic nature. Direct coupling of unprotected phenols often leads to oxidative polymerization or regioisomeric mixtures. The use of tert-butyldimethylsilyl (TBS) ethers offers a superior protecting group strategy due to three factors:

-

Lipophilicity: TBS groups significantly increase the solubility of polar phenolic intermediates in organic solvents (THF, CH₂Cl₂), facilitating chromatographic purification.

-

Orthogonality: TBS ethers are stable to basic Wittig/Heck coupling conditions but are cleaved mildly by fluoride sources (TBAF) or acid, avoiding the harsh conditions required for methyl ether cleavage (e.g., BBr₃).

-

Anionic Stability: The bulky silyl group prevents phenoxide formation during the generation of ylides or lithiated species, ensuring clean carbon-carbon bond formation.

This protocol details the Convergent Wittig Strategy , where 3,5-bis(tert-butyldimethylsilyloxy)benzaldehyde serves as the electrophilic "A-ring" fragment, coupled with a "B-ring" phosphonium salt.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the stilbene olefin to two key fragments: the protected aldehyde and the phosphonium ylide.

Caption: Retrosynthetic disconnection of Resveratrol into silyl-protected aldehyde and phosphonium fragments.

Detailed Experimental Protocols

Protocol A: Synthesis of 3,5-bis(tert-butyldimethylsilyloxy)benzaldehyde

Objective: To mask the chemically sensitive phenolic protons of the A-ring precursor.

Reagents:

-